Lipoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Antioxidant Properties

One of the most widely explored aspects of lipoic acid is its function as an antioxidant. LA possesses a unique structure with both lipophilic (fat-soluble) and hydrophilic (water-soluble) properties, allowing it to scavenge free radicals throughout the cell []. This characteristic offers broader protection compared to other antioxidants like Vitamin C (water-soluble) or Vitamin E (fat-soluble) []. Research suggests that LA may help combat oxidative stress, a condition linked to various chronic diseases [, ].

Mitochondrial Function and Diabetes

Lipoic acid plays a crucial role within mitochondria, the cell's powerhouse. It acts as a cofactor for enzymes involved in energy production through glucose metabolism []. Studies have investigated the potential benefits of LA for diabetic neuropathy, a nerve damage complication associated with diabetes. Some research suggests that LA supplementation might improve symptoms like pain and burning sensation in diabetic patients []. However, further investigation is needed to solidify its therapeutic role in diabetes management [].

Heavy Metal Detoxification

Lipoic acid's ability to chelate (bind) with certain metals has led to research exploring its potential for heavy metal detoxification. In vitro and animal studies suggest that LA may help remove heavy metals like mercury and arsenic from the body []. However, more human trials are necessary to confirm its effectiveness and safety for this application [].

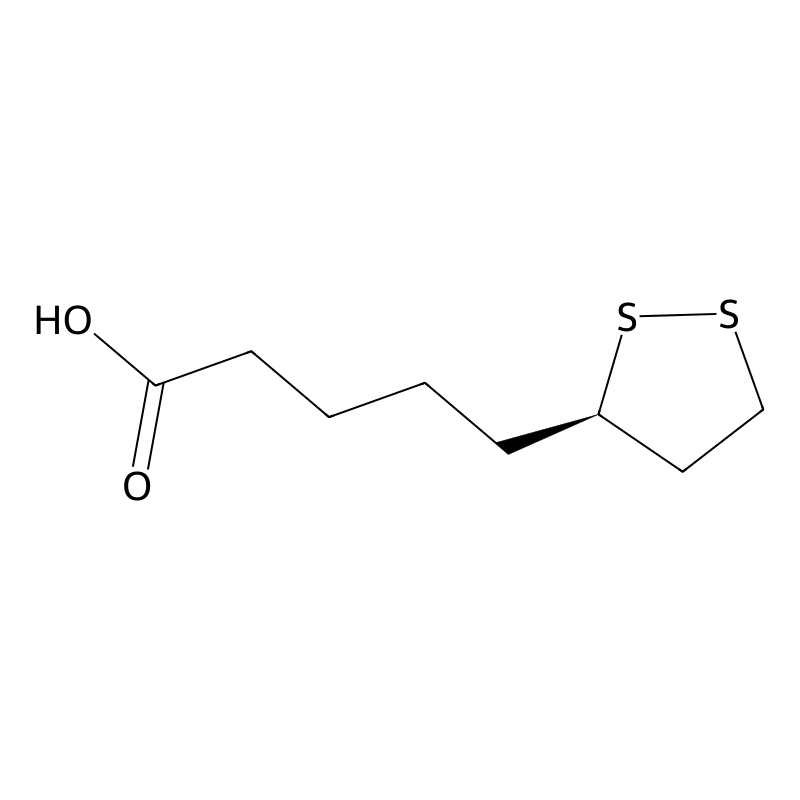

Lipoic acid, also known as thioctic acid, is a naturally occurring compound that plays a crucial role in energy metabolism. It is an eight-carbon fatty acid with two sulfur atoms connected by a disulfide bond within a five-membered ring structure, known as a dithiolane. This unique structure allows lipoic acid to act as both a cofactor for enzymatic reactions and an antioxidant. It exists in two forms: the oxidized form (lipoic acid) and the reduced form (dihydrolipoic acid), which is generated within cells during metabolic processes .

LA's mechanism of action is multifaceted:

- Antioxidant Activity: LA scavenges free radicals, preventing cellular damage associated with oxidative stress [].

- Cofactor Function: LA acts as a cofactor for enzymes involved in energy metabolism within the mitochondria, the cell's powerhouse [].

- Metal Chelation: LA's ability to bind metal ions may contribute to its antioxidant and neuroprotective effects.

Case Study:

A study published in the journal Diabetes Care investigated the effect of LA supplementation on diabetic neuropathy (nerve damage). The results suggested that LA improved symptoms like pain, burning, and numbness, potentially due to its antioxidant and nerve regeneration properties.

- Nausea

- Vomiting

- Skin rash

- Pyruvate Dehydrogenase Complex: Lipoic acid facilitates the conversion of pyruvate into acetyl-CoA, a vital step in cellular respiration.

- Alpha-Ketoglutarate Dehydrogenase Complex: It aids in the decarboxylation of alpha-ketoglutarate to succinyl-CoA, another critical metabolic pathway .

The compound can undergo oxidation-reduction reactions, wherein it can be reduced to dihydrolipoic acid. This reduction process allows lipoic acid to scavenge free radicals, although its primary mechanism of action may involve inducing oxidative stress responses rather than direct radical scavenging .

Lipoic acid exhibits significant biological activity due to its antioxidant properties. It is unique in that it is both water-soluble and fat-soluble, enabling it to function throughout various cellular compartments. Its antioxidant capabilities include:

Additionally, lipoic acid has been studied for its potential therapeutic effects in various conditions, including diabetic neuropathy and age-related diseases .

Lipoic acid is synthesized biologically through a series of enzymatic reactions involving octanoic acid as a precursor. The synthesis occurs primarily in mitochondria:

- Formation of Octanoate: Octanoate is produced via fatty acid biosynthesis.

- Thioester Formation: Octanoate is transferred as a thioester to lipoyl domain proteins by octanoyltransferase.

- Sulfur Incorporation: Two sulfur atoms are introduced to form lipoic acid through the action of lipoyl synthase via a radical mechanism .

In laboratory settings, lipoic acid can also be synthesized chemically through various organic synthesis methods, although these are less common compared to biological synthesis.

Lipoic acid has several applications across different fields:

- Nutraceuticals: Due to its antioxidant properties, lipoic acid is marketed as a dietary supplement for managing conditions like diabetes and neurodegenerative diseases.

- Medical Research: It is studied for its potential role in treating conditions associated with oxidative stress, such as cardiovascular diseases and certain cancers .

- Cosmetics: Lipoic acid is incorporated into skincare products for its anti-aging effects due to its ability to reduce oxidative damage in skin cells .

Research indicates that lipoic acid may interact with various medications:

- Diabetes Medications: Lipoic acid can enhance the effects of insulin and lower blood sugar levels, necessitating careful monitoring when used alongside diabetes medications.

- Chemotherapy Agents: There are concerns that lipoic acid may interfere with certain chemotherapy drugs, highlighting the need for consultation with healthcare providers before use .

Studies have also examined its interactions with heavy metals, suggesting that lipoic acid can bind to toxic metals like mercury and arsenic, potentially aiding detoxification processes .

Lipoic acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure/Functionality | Uniqueness of Lipoic Acid |

|---|---|---|

| Dihydrolipoic Acid | Reduced form of lipoic acid; stronger antioxidant | Unique ability to regenerate other antioxidants |

| Acetyl-L-Carnitine | Involved in fatty acid metabolism; supports energy production | Dual solubility (water and fat) |

| Coenzyme A | Essential cofactor in fatty acid metabolism | Contains sulfur atoms; participates in redox reactions |

| Alpha Linolenic Acid | Omega-3 fatty acid involved in anti-inflammatory processes | Distinct from omega fatty acids; not involved in redox reactions |

Lipoic acid's ability to function at both lipid and aqueous interfaces makes it particularly versatile compared to other compounds that are restricted to either hydrophilic or lipophilic environments .

Fragment Assembly Techniques

Fragment assembly strategies involve the construction of lipoic acid precursors from simpler building blocks, often requiring multiple bond-forming reactions to establish the complete carbon framework. These approaches have proven particularly valuable when specific functionalized precursors are not readily available or when alternative retrosynthetic disconnections offer advantages in terms of efficiency or selectivity.

The Reformatsky reaction sequence developed by Chavan and associates exemplifies an effective fragment assembly approach [6]. This methodology commences with the Reformatsky reaction between cyclohexanone and ethyl chloroacetate in the presence of activated zinc powder [6]. The resulting β-hydroxy ester undergoes elimination to generate an alkene intermediate, which is subsequently reduced with diisobutylaluminum hydride and protected to yield a key intermediate [6]. Ozonolysis followed by Jones oxidation establishes the carboxylic acid functionality, with sodium borohydride reduction providing the tertiary alcohol intermediate [6]. The final steps involve esterification and treatment with sodium methoxide to produce the requisite diol, which is converted to lipoic acid through established protocols [6].

The Birch reduction approach reported by Rao and colleagues demonstrates the utility of aromatic precursors in fragment assembly strategies [7]. This methodology begins with a Wittig reaction between terephthalaldehyde and an appropriately substituted ylide, followed by palladium-catalyzed hydrogenation and lithium aluminum hydride reduction [7]. Protection of the resulting alcohols with tetrahydropyran affords a diTHP ether in 62% yield [7]. The key Birch reduction step converts the aromatic ring to a 1,4-diene system in 85% yield [7]. Subsequent ozonolysis and quenching with lithium aluminum hydride provides the necessary alcohol functionality, which is converted to dimesylate and further elaborated to lipoic acid [7].

Chandrasekaran and coworkers developed a methodology utilizing tetrathiometalates as sulfur transfer reagents [8]. This approach begins with the alkylation of ethyl acetoacetate with 5-bromopent-1-ene, followed by stepwise reduction to a 1,3-diol intermediate [8]. Bromination of the alcohol groups yields 6,8-dibromooctanoic acid, which undergoes oxidative cleavage of the terminal double bond with potassium permanganate [8]. The resulting precursor is subjected to tetrathiometalate-mediated sulfur transfer to generate lipoic acid in 12% overall yield [8].

Stereoselective Synthesis of Enantiopure Forms

The development of stereoselective synthetic methodologies for enantiopure lipoic acid has become increasingly important due to the superior biological activity of the R-enantiomer compared to its S-antipode [1]. Multiple strategies have been developed to access optically pure lipoic acid, including chiral resolution, chiral pool approaches, chiral auxiliary methods, and asymmetric catalysis.

The Sharpless asymmetric epoxidation has emerged as a particularly powerful tool for stereoselective lipoic acid synthesis [9] [10]. Page and colleagues demonstrated the effectiveness of this approach in a six-step enantioselective synthesis from 6-bromohex-1-ene [10]. The key transformation involves the asymmetric epoxidation of an intermediate allyl alcohol using Sharpless conditions, which provides predictable absolute stereochemistry [10]. This methodology affords R-lipoic acid with [α]D +107°, confirming the successful stereocontrol [10].

Enzymatic resolution strategies have proven highly effective for accessing enantiopure lipoic acid precursors [11] [12]. Zhou and colleagues developed a lipase-catalyzed transacylation process for resolving ethyl 8-chloro-6-hydroxy octanoate [12]. Systematic screening identified Novozym 435 as the optimal catalyst, with vinyl acetate as the acyl donor in diisopropyl ether solvent [12]. This methodology achieves a space-time yield of 38 g L⁻¹ d⁻¹ with 94% enantiomeric excess [12].

The ketoreductase approach developed by Xu and Zheng represents a significant advancement in enzymatic stereoselective synthesis [10]. They discovered ketoreductase CpAR2 from Candida parapsilosis, which catalyzes the highly stereoselective reduction of ethyl 8-chloro-6-oxooctanoate to the corresponding (R)-8-chloro-6-hydroxyoctanoate in 85% yield with greater than 99% enantiomeric excess [10]. Directed evolution studies resulted in the combined mutant S131Y/Q252I, which exhibits improved activity (214 U mg⁻¹ versus 120 U mg⁻¹ for wild-type enzyme) and enhanced thermal stability [13]. This optimized system achieves a space-time yield of 566 g L⁻¹ d⁻¹ with only 2 g L⁻¹ of lyophilized cells required [13].

L-proline-catalyzed asymmetric synthesis has emerged as a powerful organocatalytic approach [14] [15]. Wang and associates developed an efficient stereocontrolled formal synthesis utilizing L-proline-catalyzed highly enantio- and diastereoselective cross-aldol reaction [15]. The aldol reaction between cyclohexanone and an appropriate aldehyde affords the chiral aldol adduct in 65% yield with 95% enantiomeric excess and 29:1 diastereomeric ratio [15]. Subsequent Baeyer-Villiger oxidation and reduction transformations provide access to the requisite chiral diol intermediate for lipoic acid synthesis [15].

Green Chemistry Innovations

The increasing emphasis on sustainable chemical processes has driven significant innovations in lipoic acid synthesis, with researchers developing environmentally benign methodologies that minimize waste, reduce energy consumption, and eliminate hazardous reagents [16] [17]. These green chemistry approaches have demonstrated that efficient lipoic acid synthesis can be achieved while adhering to principles of environmental responsibility and economic viability.

Solvent-Free Synthesis Protocols

Solvent-free synthetic methodologies represent a paradigm shift in lipoic acid chemistry, eliminating the environmental burden associated with organic solvents while often improving reaction efficiency and product purity [16]. The development of these protocols has been particularly challenging due to the need to maintain adequate mass transfer and reaction kinetics in the absence of traditional solvating media.

The optimized Fischer esterification developed by Koelbl and colleagues represents a breakthrough in solvent-free lipoic acid chemistry [16]. This methodology achieves the synthesis of ethyl lipoate on a 100-gram scale with yields exceeding 80% and an E-factor of 2.27, representing an order of magnitude improvement over conventional methods [16]. The process utilizes formic acid and 30% aqueous hydrogen peroxide to generate performic acid in situ, which serves as both the acid catalyst and oxidizing agent [16]. The reaction proceeds under carefully controlled temperature conditions, with rapid quenching using solid sodium bicarbonate to prevent undesired polymerization reactions [16].

The key innovation in this solvent-free approach lies in the precise control of reaction equilibrium and temperature management [16]. By quenching the reaction at elevated temperature where the monomer is thermodynamically favored, the methodology achieves high yields while minimizing side product formation [16]. The use of minimal water and ethanol as the only solvents significantly reduces the environmental impact compared to traditional Fischer esterification protocols that require large volumes of organic solvents [16].

Ionic liquid-mediated synthesis protocols have emerged as another significant advancement in solvent-free methodologies [17]. The work by researchers in ACS Sustainable Chemistry and Engineering demonstrates the use of butylmethyl pyrrolidinium bis(trifluoromethylsulfonyl) imide (BMP-Tf₂N) as an effective medium for lipoic acid esterification [17]. This ionic liquid system creates homogeneous mixing of normally immiscible substrates through hydrophobic interactions with the cation and hydrogen-bonding solvation by the anion [17]. The methodology achieves 93% yield in 24 hours under mild conditions while being benign to enzyme catalysis [17].

Catalytic Asymmetric Hydrogenation Methods

The development of catalytic asymmetric hydrogenation methods for lipoic acid synthesis represents a convergence of green chemistry principles with stereoselective synthesis [18] [19]. These methodologies offer the dual advantages of using hydrogen gas as a clean reducing agent while achieving high levels of enantioselectivity through carefully designed chiral catalyst systems.

Diphenyl phosphate (DPP) has emerged as a non-hazardous commercial organic acid catalyst for controlled ring-opening polymerization reactions relevant to lipoic acid chemistry [20]. This catalyst system operates under ambient atmospheric conditions and demonstrates excellent tolerance for moisture and air, representing a significant departure from traditional anaerobic synthesis requirements [16]. The DPP-catalyzed cationic ring-opening polymerization (CROP) of ethyl lipoate proceeds smoothly in benign solvents used as received, yielding ultra-high-molecular-weight poly(ethyl lipoate) on a 50-gram scale [16].

The mechanism of DPP catalysis involves activation of the monomer through phosphoric acid protonation, enabling controlled polymerization while maintaining living characteristics [20]. This system demonstrates remarkable functional group tolerance and proceeds with predictable molecular weights and narrow polydispersity indices [20]. The ability to conduct polymerizations under ambient conditions eliminates the need for specialized equipment and reduces energy consumption significantly [16].

Ruthenium-catalyzed asymmetric hydrogenation systems have shown particular promise for lipoic acid synthesis [19]. Sudalai and colleagues demonstrated the effectiveness of S-BINAP-ruthenium catalysts for the asymmetric hydrogenation of β-keto ester intermediates [19]. The hydrogenation proceeds under 400 psi hydrogen pressure to generate chiral β-hydroxy esters in 90% yield with 96% enantiomeric excess [19]. This methodology exemplifies the power of asymmetric hydrogenation in providing both high efficiency and excellent stereocontrol [19].

The development of improved catalyst systems has focused on enhancing both activity and selectivity while reducing the required catalyst loadings [18]. Modern phosphine ligand systems, including electron-rich diphosphines such as DuPhos and BPE, display exceptionally high enantioselectivity in the hydrogenation of dehydroamino acid derivatives relevant to lipoic acid synthesis [18]. These systems achieve near-perfect enantioselectivity through careful matching of substrate structure with ligand architecture [18].

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

2.1

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 52 of 122 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 70 of 122 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (54.29%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (54.29%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (54.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H412 (34.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Pictograms

Irritant

Other CAS

62-46-4

1077-27-6

Metabolism Metabolites

Wikipedia

Use Classification

Dates

[Diabetic encephalopathy: current insights and potential therapeutic strategies]

R G Esin, I Kh Khairullin, O R EsinPMID: 34460157 DOI: 10.17116/jnevro202112107149

Abstract

To study the effect of alpha-lipoic acid (ALA) on cognitive functions in patients with non-insulin dependent diabetes mellitus type 2 (DM-2) and thick fiber polyneuropathy.The MoCA test was used to assess cognitive functions, and vibrometry («Somedic» vibrometer) was used to assess the function of thick fibers. Patients in group 1 (

=37) received alpha lipoic acid (ALA) in a dose of 600 mg per day for 16 weeks, patients in group 2 (

=41) started taking ALA 8 weeks after the start of the study.

Comparison of both groups showed an increase in the indicators of the MoCA test in group 1 after 8 weeks (

=0.0025) with a further plateau and an improvement in vibration sensitivity after 16 weeks (

=0.023). The improvement in the MoCA test in group 2 also began after 8 weeks.

The authors recommend ALA in polyneuropathy as a drug that also has a positive effect on cognitive functions in DM-2 and dipyridamole for the treatment of patients with diabetic encephalopathy and cerebral small vessels disease and stroke.

Alpha-lipoic acid attenuates silica-induced pulmonary fibrosis by improving mitochondrial function via AMPK/PGC1α pathway activation in C57BL/6J mice

Meiyu Chang, Guangcui Xu, Cheng Xiong, Xuesi Yang, Sensen Yan, Yingjun Tao, Haibin Li, Yuchun Li, Sanqiao Yao, Yingzheng ZhaoPMID: 34252510 DOI: 10.1016/j.toxlet.2021.07.003

Abstract

Silicosis is characterized by pulmonary interstitial fibrosis that arises as a result of chronic exposure to silica. The few available treatments only delay its progression. As α-lipoic acid (ALA) has been shown to have various beneficial effects, including mitoprotective, antioxidant, and anti-inflammatory effects, we hypothesized that it may exhibit therapeutic effects in pulmonary fibrosis. Therefore, in the present study, we used a murine model of silicosis to investigate whether supplementation with exogenous ALA could attenuate silica-induced pulmonary fibrosis by improving mitochondrial function. ALA was administered to the model mice via continuous intragastric administration for 28 days, and then the antioxidant and mitoprotective effects of ALA were evaluated. The results showed that ALA decreased the production of reactive oxygen species, protected mitochondria from silica-induced dysfunction, and inhibited extracellular matrix deposition. ALA also decreased hyperglycemia and hyperlipidemia. Activation of the mitochondrial AMPK/PGC1α pathway might be responsible for these ALA-mediated anti-fibrotic effects. Exogenous ALA blocked oxidative stress by activating NRF2. Taken together, these findings demonstrate that exogenous ALA effectively prevents the progression of silicosis in a murine model, likely by stimulating mitochondrial biogenesis and endogenous antioxidant responses. Therefore, ALA can potentially delay the progression of silica-induced pulmonary fibrosis.The efficacy of alpha-lipoic acid in improving oxidative, inflammatory, and mood status in women with episodic migraine in a randomised, double-blind, placebo-controlled clinical trial

Mahnaz Rezaei Kelishadi, Amirmansour Alavi Naeini, Gholamreza Askari, Fariborz Khorvash, Zahra HeidariPMID: 34105866 DOI: 10.1111/ijcp.14455

Abstract

Migraine is a common neurovascular disorder, which is associated with severe to moderate disabling headaches. Oxidative stress and inflammation might play a role in migraine pathogenesis and the mood disorders. Considering the antioxidant and anti-inflammatory properties of alpha-lipoic acid (ALA), this study was designed to investigate its effect on oxidative, inflammatory, and mood conditions in women with episodic migraine.In total, 92 women with episodic migraine participated in the study. The patients were randomly divided into two groups, receiving a 300-mg capsule of ALA or placebo twice daily for 3 months. To assess the oxidative and inflammatory status, the serum levels of total antioxidant capacity (TAC), total oxidant status (TOS), glutathione (GSH), malondialdehyde (MDA), oxidative stress index (OSI), and C-reactive protein (CRP) were determined at the beginning and at the end of the intervention. A depression, anxiety, stress scale (DASS-21-items) questionnaire was used to evaluate mood status.

Finally, 79 patients reached the final analysis stage. At the end of the intervention, a significant decrease in the serum levels of MDA (means difference [MD]: -0.83, 95% confidence intervals (CI): -1.04, -0.62 nmol/mL vs MD: -0.32, CI: -0.48, -0.15 nmol/mL; P < .001) and CRP (MD: -0.78, CI: -1.17, -0.39 mg/L vs MD: -0.63, CI: -1.80, 0.52 mg/L; P < .001) was observed in the ALA as compared with the placebo group, but changes in serum GSH (P = .086), TAC (P = .068), TOS (P = .225), and OSI (P = .404) were not statistically significant. In addition, depression, anxiety, and stress (with P < .001, in all cases) had significantly decreased in the intervention as compared with the control group.

The results of this study suggest that ALA supplementation for 3 months has beneficial effects on improving the oxidative, inflammatory, and mood conditions of patients suffering from episodic migraine.

Lipoic Acid-Modified Oligoethyleneimine-Mediated miR-34a Delivery to Achieve the Anti-Tumor Efficacy

Yu Huang, Longxiang Wang, Yingxuan Chen, Haobo Han, Quanshun LiPMID: 34443415 DOI: 10.3390/molecules26164827

Abstract

MiR-34a, an important tumor suppressor, has been demonstrated to possess great potential in tumor gene therapy. To achieve the upregulation of miR-34a expression level, an oligoethyleneimine (OEI) derivative was constructed and employed as the carrier through the modification with lipoic acid (LA), namely LA-OEI. In contrast to OEI, the derivative LA-OEI exhibited superior transfection efficiency measured by confocal laser scanning microscopy and flow cytometry, owing to rapid cargo release in the disulfide bond-based reduction sensitive pattern. The anti-proliferation and anti-migration effects were tested after the miR-34a transfection to evaluate the anti-tumor response, using human cervical carcinoma cell line HeLa as a model. The delivery of LA-OEI/miR-34a nanoparticles could achieve obvious anti-proliferative effect caused by the induction of cell apoptosis and cell cycle arrest at G1 phase. In addition, it could inhibit the migration of tumor cells via the downregulation of MMP-9 and Notch-1 level. Overall, the LA-OEI-mediated miR-34a delivery was potential to be used as an effective way in the tumor gene therapy.Lipoic Acid Exacerbates Oxidative Stress and Lipid Accumulation in the Liver of Wistar Rats Fed a Hypercaloric Choline-Deficient Diet

Lidia V Kravchenko, Ilya V Aksenov, Nikolay S Nikitin, Galina V Guseva, Ludmila I Avrenyeva, Nikita V Trusov, Anastasia S Balakina, Victor A TutelyanPMID: 34200615 DOI: 10.3390/nu13061999

Abstract

Non-alcoholic fatty liver disease (NAFLD) is currently estimated as the most prevalent chronic liver disease in all age groups. An increasing body of evidence obtained in experimental and clinical data indicates that oxidative stress is the most important pathogenic factor in the development of NAFLD. The study aimed to investigate the impact of α-lipoic acid (LA), widely used as an antioxidant, on the effects of a hypercaloric choline-deficient diet. Male Wistar rats were divided into three groups: control diet (C); hypercaloric choline-deficient diet (HCCD), and hypercaloric choline-deficient diet with α-lipoic acid (HCCD+LA). Supplementation of HCCD with LA for eight weeks led to a decrease in visceral adipose tissue/body weight ratio, the activity of liver glutathione peroxidase and paraoxonase-1, plasma, and liver total antioxidant activity, as well as an increase in liver/body weight ratio, liver total lipid and triglyceride content, and liver transaminase activities compared to the HCCD group without LA. In conclusion, our study shows that α-lipoic acid detains obesity development but exacerbates the severity of diet-induced oxidative stress and lipid accumulation in the liver of male Wistar rats fed a hypercaloric choline-deficient diet.α-Lipoic Acid Alleviates Hepatic Lipid Deposition by Inhibiting FASN Expression via miR-3548 in Rats

Shihui Guo, Kai Yan, Xi Fang, Yingdong Ni, Wenqiang Ma, Ruqian ZhaoPMID: 34371841 DOI: 10.3390/nu13072331

Abstract

Excessive liver lipid deposition is a vital risk factor for the development of many diseases. Here, we fed Sprague-Dawley rats with a control or α-lipoic acid-supplemented diet (0.2%) for 5 weeks to elucidate the effects of α-lipoic acid on preventive ability, hepatic lipid metabolism-related gene expression, and the involved regulatory mechanisms. In the current study, α-lipoic acid supplementation lowered plasma triglyceride level and hepatic triglyceride content. Reduced hepatic lipid deposition was closely associated with inhibiting fatty acid-binding protein 1 and fatty acid synthase expression, as well as increasing phosphorylated hormone-sensitive lipase expression at the protein level in α-lipoic acid-exposed rats. Hepatic miRNA sequencing revealed increased expression of miR-3548 targeting the 3'untranslated region of Fasn mRNA, and the direct regulatory link between miRNA-3548 and FASN was verified by dual-luciferase reporter assay. Taken together, α-lipoic acid lowered hepatic lipid accumulation, which involved changes in miRNA-mediated lipogenic genes.Alpha lipoic acid with pulsed radiofrequency in treatment of chronic lumbosacral radicular pain: A prospective, randomized study

Khaled A Abdelrahman, Abdelrady S Ibrahim, Ayman M Osman, Mohamed G Aly, Abdelhady S Ali, Waleed S FarragPMID: 34128884 DOI: 10.1097/MD.0000000000026344

Abstract

The effect of adding alpha lipoic acid (ALA) to pulsed radiofrequency (PRF) for treatment of lumbar-sacral pain was evaluated.to evaluate the effect of using ALA as an adjuvant therapy with PRF for treatment of chronic lumbosacral radicular pain caused by herniated disc.

One hundred twenty patients with lumbo-sacral radicular pain allocated into 2 groups. Group I: treated with PRF at 42°C for 120 seconds. Group II: treated as in group I, plus oral ALA 600 mg (Thiotacid 600 mg, EVA PHARMA, Egypt) three times per day (1800 mg/day) for 3 weeks then 600 mg once daily for 2 weeks. The lumbo-sacral radicular pain evaluated using the numerical rating pain score and Oswestry Disability Index.

Success rate was significantly higher in group II at 3 and 6 months after intervention. The median values of the numerical rating pain score and the Oswestry Disability Index were significantly lower in group II with no significant difference in Epworth Sleepiness Scale. No major complications were reported in both groups.

The current study supports the use of ALA with PRF on the dorsal root ganglion for treating lumbosacral radicular pain.

Mechanics Insights of Alpha-Lipoic Acid against Cardiovascular Diseases during COVID-19 Infection

Luc Rochette, Steliana GhibuPMID: 34360751 DOI: 10.3390/ijms22157979